Isothiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of isothiazole-5-carboxylic acid derivatives has been explored through various methods, including regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole. This process involves the lithiation of the 5-position of 3-(benzyloxy)isothiazole, allowing for the introduction of various functional groups, demonstrating the compound's versatility as a precursor for further chemical synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).
Molecular Structure Analysis
Isothiazole-5-carboxylic acid's molecular structure is characterized by the presence of a five-membered isothiazole ring containing both sulfur and nitrogen atoms, along with a carboxylic acid group attached to the 5-position of the ring. This structure is foundational for its reactivity and the ability to undergo various chemical transformations.
Chemical Reactions and Properties
Chemical reactions involving isothiazole-5-carboxylic acid often exploit its reactive sites, such as the carboxylic acid functionality and the heteroatoms in the isothiazole ring. For instance, studies have described the preparation of derivatives through reactions such as ruthenium-catalyzed synthesis, highlighting the compound's utility in building peptidomimetics or biologically active compounds (Ferrini et al., 2015).
Scientific Research Applications
Synthesis and Derivative Formation : Naito et al. (1968) detailed the synthesis of various isothiazole derivatives, including methods for halogenation and hydrolysis to produce compounds like 5-bromo-3-phenylisothiazole-4-carboxylic acid, which were further converted into other derivatives through oxidation and sulfonation processes (Naito, Nakagawa, & Takahashi, 1968).
Physicochemical Properties : Naito (1968) investigated the mass spectra of various 3-phenylisothiazoles, revealing important insights into their molecular structure and fragmentation patterns, which are crucial for understanding their chemical behavior (Naito, 1968).
Biological Activity : Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties. These compounds, when used with the antitumor drug Temobel, exhibited a synergistic effect, suggesting potential in cancer chemotherapy (Kletskov et al., 2018).
Methodological Innovations : Bunch et al. (2002) reported a novel approach for the regioselective lithiation of isothiazoles, expanding the possibilities for synthesizing diverse derivatives, including thioibotenic acid (Bunch, Krogsgaard-Larsen, & Madsen, 2002).
Pharmacological Activity : Regiec et al. (2006) studied the synthesis and biological investigation of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, revealing significant anti‐inflammatory activity in specific tests (Regiec et al., 2006).
Structural Studies : Béringer et al. (1966) focused on synthesizing 3-phenylisothiazole-5-carboxylic acid to explore the properties of aromatic sulfur as a ligand atom, highlighting the compound's structural aspects (Béringer, Prijs, & Erlenmeyer, 1966).
Safety And Hazards
properties
IUPAC Name |
1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXPOOZYZHPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409455 | |
Record name | Isothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-5-carboxylic acid | |
CAS RN |
10271-85-9 | |
Record name | 5-Isothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isothiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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